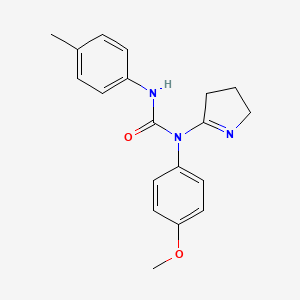

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea

Description

The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea” is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl moiety and two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The 4-methoxy substitution on the phenyl ring introduces electron-donating properties, while the 4-methyl group contributes steric bulk and lipophilicity. The dihydro-pyrrole ring may enhance conformational flexibility or participate in secondary interactions.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-5-7-15(8-6-14)21-19(23)22(18-4-3-13-20-18)16-9-11-17(24-2)12-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGYVZBTPJWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of Aromatic Rings: The aromatic rings can be introduced via nucleophilic substitution reactions.

Formation of the Urea Group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea depends on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

Pathway Modulation: Affecting intracellular pathways to alter cellular functions.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with substitutions on aromatic rings (A and B) exhibit notable structure-activity relationships (SAR):

- Electronegative substituents (e.g., halogens) at the para position of rings A/B correlate with higher potency. For example:

- Methoxy groups at the para position reduce potency (e.g., 2p with 4-methoxy on both rings: IC50 = 70.79 μM) .

Implication for Target Compound : The 4-methoxy and 4-methyl groups in the target compound may result in lower potency compared to halogenated analogues, as seen in chalcones. However, the urea core could alter binding interactions compared to the chalcone ketone moiety.

Piperazine/Urea-Based Compounds

- 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine (): Shares 4-methoxyphenyl and 4-methylphenyl substituents but lacks the urea group. Synthesized with 99% purity, suggesting feasibility of incorporating these substituents .

Conformational and Crystallographic Considerations

- Chalcone Dihedral Angles (): Substituted chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and binding .

- Target Compound : The dihydro-pyrrole ring may introduce torsional constraints, reducing planarity compared to chalcones. This could affect interactions with flat binding pockets.

Activity Trends and Hypotheses

Hypotheses :

The target compound’s methoxy and methyl groups may reduce potency compared to halogenated chalcones but improve metabolic stability.

The urea core could enhance selectivity for urea-sensitive targets (e.g., kinases, proteases).

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C20H23N3O2

- Molecular Weight: 337.42 g/mol

- CAS Number: 905778-39-4

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Attachment of Aromatic Rings: Nucleophilic substitution reactions are commonly used to introduce methoxy and methyl groups onto the aromatic rings.

- Formation of the Urea Linkage: This is accomplished by reacting an amine with an isocyanate or carbamoyl chloride under controlled conditions.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, preventing their activity.

- Receptor Interaction: It could modulate signaling pathways by interacting with cell surface receptors.

- Pathway Modulation: The compound may affect intracellular pathways, influencing various cellular processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- A series of derivatives related to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values indicating effective inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| This compound | HCT116 | 3.90 ± 0.33 |

| Sorafenib | HCT116 | 2.25 ± 0.71 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition Studies

In addition to its anticancer potential, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.